molecular formula C26H27N3O3 B11551276 (3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxy-5-methylphenyl)butanamide

(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B11551276
M. Wt: 429.5 g/mol
InChI Key: AWGJWYOQRXQDHH-TURZUDJPSA-N
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Description

(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxy-5-methylphenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidene group, a biphenyl moiety, and a methoxy-methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxy-5-methylphenyl)butanamide typically involves the following steps:

    Formation of Biphenyl-4-ylacetyl Hydrazine: This intermediate is prepared by reacting biphenyl-4-ylacetic acid with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The intermediate is then condensed with N-(2-methoxy-5-methylphenyl)butanamide in the presence of a suitable catalyst, such as acetic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazones or hydrazides.

Scientific Research Applications

(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxy-5-methylphenyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxy-5-methylphenyl)butanamide is unique due to its combination of biphenyl, hydrazinylidene, and methoxy-methylphenyl groups, which confer distinct chemical and biological properties. Its structural complexity allows for versatile applications and interactions that are not observed in simpler compounds.

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

(3E)-N-(2-methoxy-5-methylphenyl)-3-[[2-(4-phenylphenyl)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C26H27N3O3/c1-18-9-14-24(32-3)23(15-18)27-25(30)16-19(2)28-29-26(31)17-20-10-12-22(13-11-20)21-7-5-4-6-8-21/h4-15H,16-17H2,1-3H3,(H,27,30)(H,29,31)/b28-19+

InChI Key

AWGJWYOQRXQDHH-TURZUDJPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)/C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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